molecular formula C7H6BrF3N2 B13035186 (R)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine

(R)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13035186
M. Wt: 255.03 g/mol
InChI Key: GMMQHKBDGCGMCM-RXMQYKEDSA-N
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Description

(R)-1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 2-bromopyridin-3-yl substituent and a trifluoroethylamine backbone. Key properties include:

  • Molecular Formula: C₇H₆BrF₃N₂
  • Molecular Weight: 255.04 g/mol
  • Storage: Requires storage at 2–8°C under inert conditions to prevent degradation .
    The bromine atom at the 2-position of the pyridine ring and the trifluoromethyl group contribute to its electronic and steric profile, making it a candidate for pharmaceutical intermediates or kinase inhibitors .

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

(1R)-1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-6-4(2-1-3-13-6)5(12)7(9,10)11/h1-3,5H,12H2/t5-/m1/s1

InChI Key

GMMQHKBDGCGMCM-RXMQYKEDSA-N

Isomeric SMILES

C1=CC(=C(N=C1)Br)[C@H](C(F)(F)F)N

Canonical SMILES

C1=CC(=C(N=C1)Br)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromopyridine.

    Formation of Trifluoroethanamine: The trifluoroethanamine moiety is prepared separately through the reaction of trifluoroacetic acid with ammonia, followed by reduction.

    Coupling Reaction: The 2-bromopyridine is then coupled with the trifluoroethanamine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cross-Coupling Reactions: The bromopyridine moiety allows for palladium-catalyzed cross-coupling reactions with various organometallic reagents.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

    Substituted Pyridines: Formed through substitution reactions.

    Reduced or Oxidized Derivatives: Depending on the reaction conditions.

Scientific Research Applications

®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The trifluoroethanamine backbone may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Rings

a) (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine
  • Molecular Formula : C₈H₆ClF₄N
  • CAS : 2415751-74-3
  • Key Differences: Replaces the pyridine ring with a 4-chloro-3-fluorophenyl group. The absence of a nitrogen in the aromatic ring reduces hydrogen-bonding capacity.
b) 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine Hydrochloride
  • Molecular Formula : C₇H₇BrClF₃N₂ (hydrochloride salt)
  • Molecular Weight : 291.50 g/mol
  • Key Differences :
    • Bromine at the 5-position of pyridin-2-yl (vs. 3-position in the target compound).
    • The positional isomerism may lead to divergent reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
    • The hydrochloride salt improves aqueous solubility, critical for formulation .

Enantiomeric and Chiral Analogs

a) (S)-1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine
  • Molecular Formula : C₇H₆BrF₃N₂ (enantiomer)
  • CAS : 1213054-78-4
  • Key Differences :
    • The (S)-enantiomer may exhibit distinct pharmacological activity due to stereospecific interactions (e.g., enzyme inhibition).
    • Identical molecular weight but divergent optical rotation and possibly metabolic stability .

Halogenation and Functional Group Modifications

a) (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
  • Molecular Formula : C₁₃H₁₀Br₂F₂N₂
  • Molecular Weight : 393.3 g/mol ([M+H]⁺)
  • Key Differences: Incorporates two bromine atoms (3,6-positions) and a difluorophenyl group.
b) 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine
  • Key Differences :
    • Replaces the bromopyridine group with a cyclopropyl ring .
    • The cyclopropane moiety introduces ring strain, affecting conformational flexibility and metabolic pathways.

Research Implications

  • Synthetic Accessibility : The target compound and its analogs are synthesized via Buchwald-Hartwig cross-coupling, with yields influenced by halogen position and amine chirality .
  • Biological Activity : Bromine position on pyridine (2 vs. 5) may affect kinase inhibition selectivity, as seen in tyrosine kinase inhibitor studies .
  • Safety and Handling : Hydrochloride salts (e.g., EN300-8772942) offer stability advantages over free bases , while the (R)-enantiomer’s storage requirements highlight sensitivity to ambient conditions .

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